molecular formula C9H11IO B1589486 1-Benzyloxy-2-iodoethane CAS No. 54555-84-9

1-Benzyloxy-2-iodoethane

Cat. No.: B1589486
CAS No.: 54555-84-9
M. Wt: 262.09 g/mol
InChI Key: NYACRWGQRUIHSO-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-iodoethane, often referred to as BIE, is a haloalkane. It has the empirical formula C9H11IO and a molecular weight of 262.09 . It has gained significant attention in recent years due to its wide range of applications in scientific research and industry.


Synthesis Analysis

This compound can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The choice of solvents and ligands in the halogen exchange reaction can significantly impact the yield and purification process .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string ICCOCc1ccccc1 . The InChI key for this compound is NYACRWGQRUIHSO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.578 . It has an assay of ≥95.0% (GC) .

Scientific Research Applications

Synthesis and Chemical Modification

1-Benzyloxy-2-iodoethane plays a significant role in synthetic chemistry, particularly in the difunctionalization of alkenes. A study by Wang et al. (2017) developed a method for the direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature. This process results in the production of 1-(tert-butylperoxy)-2-iodoethanes, which are inaccessible through conventional methods. The resulting iodine and peroxide groups in these compounds allow further chemical modifications, making them valuable in synthesizing other molecules.

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. Chafiq et al. (2020) investigated two compounds, 2-MPOD and 3-MPOD, derived from this compound, for their ability to inhibit mild steel corrosion in acidic environments. Their study Chafiq et al. (2020) found that these compounds effectively prevent corrosion, highlighting their potential as environmentally friendly corrosion inhibitors.

Benzylation of Alcohols

The compound 2-Benzyloxy-1-methylpyridinium triflate, closely related to this compound, is used for the benzylation of alcohols. Poon and Dudley (2006) demonstrated Poon & Dudley (2006) that this salt can convert alcohols into benzyl ethers upon warming, highlighting its utility in organic synthesis.

Formation of Radical Intermediates

Dolenc and Plesničar (1997) explored the formation of radical intermediates through the thermolysis of (tert-Butylperoxy)iodanes. Their research Dolenc & Plesničar (1997) showed that 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles undergo homolytic cleavage to form iodanyl radicals. This finding is crucial in understanding the role of iodine-centered radicals in chemical reactions.

Cross-Coupling Reactions

Ikeda, Oshima, and Matsubara (2005) investigated the use of 1-benzyloxy-3-silyl-2-propyne for cross-coupling reactions. Their study Ikeda et al. (2005) shows the preparation of 2-aryl-3-silyl-1,3-butadiene from this compound derivatives, demonstrating its applicability in organic synthesis.

Alkenyl C-H/Aromatic C-H Cross-Coupling

Hayashi et al. (2018) developed a method for alkenyl C-H/aromatic C-H cross-coupling using electrochemically generated iodosulfonium ions. This transformation Hayashi et al. (2018) demonstrates the potential of this compound derivatives in metal- and chemical-oxidant-free synthesis methods.

Safety and Hazards

1-Benzyloxy-2-iodoethane is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

1-Benzyloxy-2-iodoethane is an organic compound that is commonly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . Therefore, the primary targets of this compound are these organic compounds that it helps synthesize.

Mode of Action

The mode of action of this compound involves its reaction with other compounds in organic synthesis. For instance, it is generally prepared by reacting iodine or cuprous iodide with 1-benzyloxy-2-chloroethane . The reaction takes place in an appropriate organic solvent and under suitable conditions to obtain the desired product .

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical reactions that lead to the formation of different organic compounds .

Pharmacokinetics

It is known that it is a colorless to pale yellow liquid that can be dissolved in organic solvents such as ethanol, ether, and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . These compounds have wide applications in different fields, including the pharmaceutical industry, where they serve as intermediates for the synthesis of certain drugs .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction conditions, including the type of organic solvent used and the reaction temperature, can affect the efficiency of the synthesis process . Additionally, it is sensitive to light, and it should be stored properly, away from ignition and oxidizing agents, to avoid causing fire or explosion .

Biochemical Analysis

Biochemical Properties

1-Benzyloxy-2-iodoethane plays a significant role in biochemical reactions due to its reactivity and ability to form various derivatives. It interacts with enzymes and proteins involved in organic synthesis pathways. For instance, it can be used in halogen exchange reactions where it reacts with iodine or cuprous iodide to form desired products . The nature of these interactions often involves the formation of covalent bonds, leading to the synthesis of more complex molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in organic synthesis suggests that it may influence cell function by participating in the synthesis of bioactive compounds. These compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound may act as inhibitors or activators of specific enzymes, thereby modulating cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of covalent bonds with target molecules. This compound may also inhibit or activate enzymes by binding to their active sites, resulting in changes in gene expression and cellular function . The specific molecular mechanisms depend on the nature of the derivatives formed from this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to light and should be stored properly to prevent degradation . Long-term effects on cellular function have not been extensively studied, but it is important to consider the stability of the compound when conducting in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that varying dosages can lead to different outcomes. Low doses may have minimal effects, while high doses could result in toxic or adverse effects . It is crucial to conduct thorough studies to determine the safe and effective dosage range for this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include halogen exchange reactions and the synthesis of organic compounds. It interacts with enzymes such as iodine or cuprous iodide to form desired products . These interactions can affect metabolic flux and metabolite levels, leading to the formation of various bioactive compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported through cellular membranes and distributed to different cellular compartments. It may interact with transporters or binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its activity and function within the cell, affecting various biochemical processes.

Properties

IUPAC Name

2-iodoethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYACRWGQRUIHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438638
Record name 1-BENZYLOXY-2-IODOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54555-84-9
Record name 1-BENZYLOXY-2-IODOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyloxy-2-iodoethane
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Synthesis routes and methods I

Procedure details

To a solution of (benzyloxy)ethyl 4-bromobenzenesulfonate (Preparation 89, 6.92 g, 19.5 mmol) in acetone (60 ml) was added sodium iodide (5.84 g, 39.0 mmol) and the reaction mixture was left to stir at room temperature for 16 h. The resulting precipitate was filtered and the filtrate was concentrated in vacuo. The crude residue was dissolved in dichloromethane and washed with aqueous sodium thiosulphate solution and then with water (2×60 ml). The organic layer was dried (Na2SO4) and concentrated in vacuo to give the title compound as a pale brown oil (4.5 g, 88%).
Name
(benzyloxy)ethyl 4-bromobenzenesulfonate
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

Name
O=S(=O)(OCCOCc1ccccc1)c1ccc(Br)cc1
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-Benzyloxyethanol (85.0 g) and triethylamine (73.5 g) were dissolved in THF (500 mL) and methanesulfonyl chloride (76.8 g) was added dropwise at from 0° C. to 10° C. The mixture was stirred for 3 hr. 10% Aqueous sodium bicarbonate (300 mL) was poured into the reaction mixture, the mixture was partitioned and combined with an extract of the aqueous layer with MTBE (300 mL), and the mixture was washed with 10% aqueous sodium bicarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-benzyloxyethyl methanesulfonate (124.0 g). The 2-benzyloxyethyl methanesulfonate (124.0 g) was dissolved in acetone (500 mL), and sodium iodide (130.0 g) was added. The mixture was stirred at from 50° C. to 60° C. for 3 hr. The reaction mixture was filtered and the solvent was evaporated. Water (300 mL) was added, and the mixture was extracted twice with toluene (300 mL). The toluene layer was washed successively with aqueous sodium hydrogen sulfite solution, water and brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (127.0 g).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyloxy-2-iodoethane
Reactant of Route 2
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1-Benzyloxy-2-iodoethane
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Reactant of Route 4
1-Benzyloxy-2-iodoethane
Reactant of Route 5
Reactant of Route 5
1-Benzyloxy-2-iodoethane
Reactant of Route 6
1-Benzyloxy-2-iodoethane

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